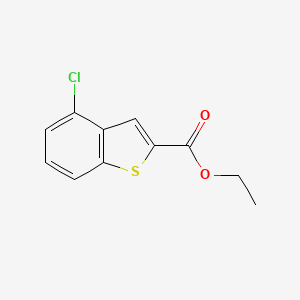

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFLOHDQWJVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

An In-depth Technical Guide to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, detailed analytical characterization protocols, synthetic pathways, and functional applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Framework

This compound is a substituted benzothiophene derivative. The benzothiophene core is a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring. This specific molecule is functionalized with a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Key Identifiers:

-

Chemical Formula: C₁₁H₉ClO₂S

-

Molecular Weight: 240.71 g/mol

-

CAS Number: 1207537-67-4

-

IUPAC Name: this compound

-

Synonyms: 4-Chlorobenzo[b]thiophene-2-carboxylic acid ethyl ester

Physicochemical Properties: A Quantitative Summary

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₂S | - |

| Molecular Weight | 240.71 g/mol | - |

| Appearance | White to off-white solid | [1] |

| Melting Point | 66-68 °C | [1] |

| Parent Acid Molecular Wt. | 212.65 g/mol | [2] |

| Parent Acid Form | Solid | [2] |

Note: Data for the ethyl ester is supplemented with data for the parent carboxylic acid where direct ester data is unavailable.

Analytical Characterization: Protocols and Interpretation

Rigorous analytical characterization is the bedrock of chemical research, ensuring identity, purity, and structural integrity. Here, we detail the standard protocols for analyzing this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its environment, allowing for the identification of functional groups. For this molecule, the C=O bond of the ester and the C-Cl bond are key diagnostic signals.

Expected Absorptions:

-

~1710-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ethyl ester group.[3][4] This is often the most prominent feature in the spectrum.

-

~1200-1300 cm⁻¹: Strong C-O stretching vibrations from the ester linkage.[3]

-

~700-800 cm⁻¹: Absorption due to the C-Cl stretching vibration.

-

~3000-3100 cm⁻¹: C-H stretching from the aromatic (benzothiophene) ring.

-

~2850-2980 cm⁻¹: C-H stretching from the aliphatic ethyl group.

Step-by-Step Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet. The transparency is crucial for minimizing light scattering.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance plot.

References

Spectroscopic Characterization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The structural elucidation of this compound is paramount for ensuring the integrity of synthetic pathways and the quality of downstream products. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds.

Introduction

This compound (CAS No. 1207537-67-4) belongs to the benzothiophene class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals.[1] The precise characterization of this molecule is crucial for researchers in medicinal chemistry and materials science.[2] This guide offers a comprehensive overview of its spectroscopic signature, providing a foundational reference for its identification and quality control.

Molecular Structure and Key Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The key features include the benzothiophene core, the chlorine substituent at the 4-position, and the ethyl carboxylate group at the 2-position. These components will give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Experimental Protocol:

A standard protocol for acquiring NMR spectra for this type of compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectra would be recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzothiophene ring and the protons of the ethyl ester group. Based on data from analogous compounds, such as Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, the following proton signals are predicted.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | Singlet | - |

| Aromatic Protons (H-5, H-6, H-7) | 7.4 - 7.9 | Multiplet | - |

| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |

Interpretation:

-

The singlet at approximately 8.0 ppm is characteristic of the proton at the 3-position of the benzothiophene ring. Its downfield shift is due to the deshielding effect of the adjacent sulfur atom and the carbonyl group.

-

The aromatic protons on the benzene ring will appear as a complex multiplet in the range of 7.4-7.9 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and ester substituents.

-

The ethyl group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl ester pattern. The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet is due to the coupling of the methyl protons with the two methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162 |

| Aromatic/Heteroaromatic Carbons | 122 - 145 |

| -OC H₂CH₃ | ~62 |

| -OCH₂C H₃ | ~14 |

Interpretation:

-

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around 162 ppm.

-

The eight carbons of the benzothiophene ring will resonate in the aromatic region (122-145 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.

-

The methylene carbon of the ethyl group (-OCH₂-) will appear around 62 ppm, deshielded by the adjacent oxygen atom.

-

The methyl carbon (-CH₃) will be the most upfield signal, at approximately 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (ester) | 1300 - 1100 | Strong |

| C-Cl stretch | 800 - 600 | Medium-Strong |

Interpretation:

-

The most prominent peak in the IR spectrum will be the strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ester.

-

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

-

Strong bands in the 1300-1100 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester group.

-

The presence of the C-Cl bond will be confirmed by a medium to strong absorption in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum is typically obtained using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₉ClO₂S, with a molecular weight of approximately 240.71 g/mol .[4]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 240. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 242 with an intensity of about one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.

Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through several key pathways.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation pathway for ethyl esters, leading to the formation of an acylium ion at m/z 195 (and its isotope at 197).

-

Loss of the ethyl carboxylate radical (•COOCH₂CH₃): This fragmentation would result in the benzothiophene cation at m/z 167 (and its isotope at 169).

-

Decarbonylation: The acylium ion (m/z 195/197) can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 167/169.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided data, based on established spectroscopic principles and comparison with closely related analogs, serves as a reliable reference for scientists and professionals in the field of drug development and chemical research.

References

- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1207537-67-4 [smolecule.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1207537-67-4 [m.chemicalbook.com]

An In-Depth Technical Guide to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Versatile Intermediate in Modern Synthesis

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a key derivative, Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 1207537-67-4), a strategically functionalized building block for drug discovery and materials science.[3] We will dissect its synthesis, explore its chemical reactivity at distinct positions, and provide validated protocols for its transformation into more complex molecular architectures. This document serves as a practical resource for researchers aiming to leverage this intermediate's potential in developing novel therapeutics and advanced materials.

The Strategic Importance of the Benzothiophene Core

Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, is a structural motif found in numerous pharmaceuticals and functional organic materials.[4][5] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with biological targets such as enzymes and receptors.[1] This has led to the development of successful drugs, including the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton .[5]

The value of this compound lies in its pre-installed functional handles, which allow for selective and divergent synthesis:

-

The C2-Ethyl Ester: A versatile group that can be readily hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.[3]

-

The C4-Chloro Group: A reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

This dual functionality makes it a powerful starting point for building libraries of complex molecules for screening and lead optimization.

Physicochemical Properties and Characterization

A comprehensive understanding of a starting material's properties is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1207537-67-4 | [3][6] |

| Molecular Formula | C₁₁H₉ClO₂S | [3] |

| Molecular Weight | 240.71 g/mol | [3] |

| Appearance | White to off-white powder/solid | [6] |

| IUPAC Name | This compound | [3] |

| Purity | Typically ≥95% | [6] |

Spectroscopic Validation: While detailed spectra are specific to the sample, typical ¹H and ¹³C NMR chemical shifts can be predicted based on analogous structures reported in the literature.[7][8] The aromatic region in the ¹H NMR spectrum would show characteristic splitting patterns for the three protons on the benzene ring, while the ethyl group would present a quartet and a triplet. The presence of the compound can be unequivocally confirmed by High-Resolution Mass Spectrometry (HRMS), which should match the calculated exact mass for C₁₁H₉ClO₂S.

Synthesis of the Core Intermediate

The construction of the benzothiophene ring system can be achieved through several established methods. A common and effective strategy involves the cyclization of an appropriately substituted benzene derivative. The following protocol outlines a plausible and robust pathway adapted from well-established benzothiophene synthesis methodologies.[8]

The chosen pathway involves the reaction of a 2-fluorobenzaldehyde derivative with ethyl thioglycolate. The fluorine atom serves as a good leaving group for the nucleophilic aromatic substitution by the sulfur, which is followed by an intramolecular condensation to form the thiophene ring.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes a base-mediated reaction where potassium carbonate (K₂CO₃) deprotonates the thiol of ethyl thioglycolate, creating a potent nucleophile. This nucleophile then displaces the fluorine atom on 2-chloro-6-fluorobenzaldehyde in an SNAr reaction. The subsequent intramolecular aldol-type condensation and dehydration yield the stable benzothiophene ring system. DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the organic precursors and the inorganic base.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-6-fluorobenzaldehyde (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of aldehyde).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.1 eq.) to the solution, followed by the dropwise addition of ethyl thioglycolate (1.2 eq.) at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water (approx. 20 mL per mmol of aldehyde). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or hexane to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a white solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Key Transformations and Synthetic Utility

The true power of this compound is realized through the selective manipulation of its functional groups.

Caption: Divergent synthetic pathways from the core intermediate.

Reactions at the C2-Ester Moiety

Causality: Base-catalyzed hydrolysis (saponification) is a high-yielding and reliable method for converting esters to carboxylic acids.[8] Sodium hydroxide is a strong, inexpensive base. The reaction is driven by the formation of the stable carboxylate salt, which is then protonated in an acidic workup to yield the final product.

-

Setup: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Saponification: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or gentle heat (50 °C) overnight.[8]

-

Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.

-

Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The resulting 4-Chloro-1-benzothiophene-2-carboxylic acid is often pure enough for the next step.[9]

Causality: The carboxylic acid is a crucial intermediate for creating amide bonds, which are fundamental in pharmaceuticals. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization (if applicable). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid without competing in the reaction.

Caption: Experimental workflow for amide coupling.

-

Setup: In a dry flask under nitrogen, dissolve 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired amide.

Reactions at the C4-Chloro Position

Causality: The Suzuki reaction is one of the most powerful methods for forming C-C bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base facilitates a catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond. This allows for the modular installation of a vast range of substituents at the C4 position.

-

Setup: To a flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).

-

Solvent & Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the C4-arylated product.

Applications in Drug Discovery and Beyond

The derivatives synthesized from this compound are scaffolds for numerous therapeutic targets.

-

Antimicrobial Agents: The benzothiophene core can be elaborated into acylhydrazones, which have shown activity against multidrug-resistant bacteria like Staphylococcus aureus.[8]

-

Anticancer Agents: Certain substituted benzothiophenes interfere with tubulin polymerization or inhibit key signaling pathways in cancer cells.[10] The ability to diversify the C4 position allows for fine-tuning interactions with specific protein targets.

-

Enzyme Inhibitors: Benzothiophene derivatives have been explored as inhibitors for various enzymes. For instance, related structures have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a target for antibacterial agents.[11]

-

Materials Science: The fluorescent and semiconductive properties of some benzothiophene compounds make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[3][5]

Conclusion

This compound is far more than a simple chemical; it is a versatile platform for innovation. Its strategically placed and orthogonally reactive functional groups provide a reliable and efficient entry point into the rich chemical space of the pharmacologically significant benzothiophene family. The synthetic protocols and strategic insights provided in this guide empower researchers to harness its full potential in the quest for novel drugs and advanced materials.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1207537-67-4 [smolecule.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Synthetic Potential of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Guide to the Reactivity of the C4-Chloro Substituent

An In-Depth Technical Guide:

Abstract

Ethyl 4-chloro-1-benzothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic functionalization of its core structure is paramount for developing novel molecular entities. This technical guide provides an in-depth analysis of the reactivity of the chloro-substituent at the C4 position. We will explore the underlying electronic and steric factors governing its reactivity and provide a detailed examination of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this scaffold in complex synthetic campaigns.

Introduction: The Benzothiophene Scaffold in Modern Chemistry

The benzothiophene nucleus is a privileged scaffold found in numerous biologically active compounds and functional organic materials.[1] Its unique electronic properties and rigid, planar structure make it an ideal platform for designing molecules with specific therapeutic or photophysical characteristics. This compound, in particular, offers multiple reaction handles for molecular elaboration. While the ester at the C2 position allows for a range of modifications, the chloro-substituent at the C4 position on the benzene ring is a key gateway for introducing diverse functionalities through modern synthetic methodologies. Understanding the reactivity of this C-Cl bond is crucial for its strategic application in synthesis.

Electronic Landscape and Reactivity Considerations

The reactivity of the C4-chloro group is dictated by the electronic nature of the benzothiophene ring system. The fused thiophene ring, combined with the electron-withdrawing nature of the ethyl carboxylate group at C2, influences the electron density of the entire molecule. The chlorine atom itself exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).

For aryl chlorides, the C-Cl bond is generally strong and less reactive than its bromide or iodide counterparts in many transformations. However, its stability, lower cost, and broad commercial availability make it an attractive synthetic handle, provided that robust catalytic systems are employed. The primary pathways for functionalizing the C4 position involve reactions that can overcome the high bond dissociation energy of the C-Cl bond, most notably palladium-catalyzed cross-coupling and, under specific conditions, nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C4 Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzothiophene core.[2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency, particularly with a relatively unreactive aryl chloride.[4][5]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.[6] For challenging substrates like electron-rich aryl chlorides, the selection of a suitable palladium catalyst and ligand is crucial.[7][8] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition step and promote the subsequent reductive elimination.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 / 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane | 110 / 16 | 88 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 / 24 | 85 |

Note: Data presented are representative for aryl chlorides and serve as a starting point for optimization.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).

-

Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[10][11] This reaction has become indispensable in pharmaceutical chemistry, where the aryl amine motif is ubiquitous.[12][13] The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 / 8 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 / 18 | 89 |

| 3 | Benzylamine | PdCl(allyl)(dppf) (2) | - | LiHMDS | THF | 80 / 12 | 91 |

Note: Data presented are representative for aryl chlorides and serve as a starting point for optimization.

-

Vessel Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried reaction vial.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 eq).

-

Reaction Initiation: Add the anhydrous, degassed solvent (e.g., Toluene, 4 mL), followed by the amine (1.2 mmol, 1.2 eq).

-

Reaction: Seal the vial and heat with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to afford the aminated product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another pathway to functionalize the C4-chloro position, although it is mechanistically distinct from cross-coupling.[15] The SNAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17]

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[18] These EWGs are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.[19][20]

In this compound, the ethyl carboxylate group at C2 is an EWG. However, it is not in an ortho or para position relative to the C4-chloro group. Therefore, the ring is not strongly activated towards SNAr. Consequently, forcing conditions—such as high temperatures, polar aprotic solvents (e.g., DMSO, DMF), and highly potent nucleophiles—are typically required to achieve substitution. Under these conditions, palladium-catalyzed methods are often more efficient and provide higher yields with better functional group tolerance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Khan Academy [khanacademy.org]

The Therapeutic Potential of the Benzothiophene Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiophene Core - A Privileged Structure in Medicinal Chemistry

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including its planar and electron-rich nature, grant it the ability to interact with a wide array of biological targets with high affinity.[3] This structural versatility, combined with favorable pharmacokinetic characteristics such as increased solubility and reduced toxicity, has made benzothiophene and its derivatives a fertile ground for the discovery and development of novel therapeutic agents.[3][4]

This in-depth technical guide provides a comprehensive overview of the therapeutic applications of benzothiophene derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to serve as a valuable resource to inspire and facilitate the design of next-generation therapeutics based on this remarkable scaffold.

Oncological Applications: Targeting the Hallmarks of Cancer

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanism of Action in Oncology

1. Tubulin Polymerization Inhibition:

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain benzothiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to mitotic arrest and subsequent apoptosis.[5] Notably, some of these derivatives have shown efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance, a major challenge in cancer treatment.[5]

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Review of Benzothiophene Synthesis Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and organic electronic materials. Its prevalence has driven the development of a diverse array of synthetic strategies, ranging from classical electrophilic cyclizations to modern transition-metal-catalyzed and photoredox reactions. This guide provides a detailed examination of the most critical and field-proven methodologies for constructing the benzothiophene ring system. We will dissect the mechanistic underpinnings of each approach, offering insights into the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Introduction: The Significance of the Benzothiophene Core

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a privileged structure in drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, acting as anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic agents.[1] Marketed drugs such as Raloxifene , a selective estrogen receptor modulator, and Zileuton , a 5-lipoxygenase inhibitor, feature the benzothiophene core, underscoring its therapeutic importance.[2] Beyond pharmaceuticals, π-conjugated benzothiophene derivatives are integral to the design of organic semiconductors for applications in light-emitting diodes (LEDs) and field-effect transistors (FETs).[3]

The synthetic accessibility and derivatization of this scaffold are therefore of paramount importance. Methodologies have evolved significantly, driven by the need for greater efficiency, functional group tolerance, and regiocontrol. This guide will explore three major pillars of benzothiophene synthesis: classical electrophilic cyclizations, versatile palladium-catalyzed annulations, and innovative visible-light-promoted radical cyclizations.

Classical Approach: Intramolecular Electrophilic Cyclization

One of the most fundamental strategies for constructing the benzothiophene ring involves the intramolecular cyclization of a suitably substituted benzene derivative bearing a sulfur-containing side chain. These methods rely on the generation of an electrophilic species that is attacked by the electron-rich aromatic ring to forge the critical C-C bond of the thiophene ring. A common precursor is an o-alkynylthioanisole, which can be cyclized in the presence of an electrophile.

Mechanistic Rationale

The causality of this reaction class is rooted in classical electrophilic aromatic substitution. The process is initiated by the activation of the alkyne moiety by an electrophile (E+), such as I₂, Br₂, or N-bromosuccinimide (NBS). This forms a reactive cyclic intermediate (e.g., an iodonium ion). The adjacent aromatic ring then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization. The choice of electrophile is critical; it not only initiates the reaction but is also incorporated into the final product at the 3-position, providing a synthetic handle for further functionalization. Subsequent rearomatization yields the stable 2,3-disubstituted benzothiophene.[4]

Caption: Electrophilic cyclization workflow for benzothiophene synthesis.

Representative Protocol: Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene[4]

This protocol details the palladium-catalyzed Sonogashira coupling of o-iodothioanisole with phenylacetylene, followed by an in-situ electrophilic cyclization with iodine. This two-step, one-pot procedure is highly efficient for accessing 2,3-disubstituted benzothiophenes.

Step 1: Sonogashira Coupling

-

To a solution of o-iodothioanisole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv) in triethylamine, add phenylacetylene (1.2 equiv) dropwise under an inert atmosphere (N₂).

-

Stir the reaction mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

Step 2: Electrophilic Cyclization

-

To the reaction mixture from Step 1, add a solution of iodine (I₂, 1.2 equiv) in CH₂Cl₂ dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-3-iodobenzo[b]thiophene.

Scope and Limitations

This method is robust and tolerates a variety of terminal alkynes, including aryl-, vinyl-, and alkyl-substituted variants. The choice of electrophile dictates the 3-position substituent, offering a degree of synthetic flexibility. However, the requirement for pre-functionalized starting materials (e.g., o-iodothioanisole) can add steps to the overall synthetic sequence. Furthermore, strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack, potentially lowering yields.

Modern Approach: Palladium-Catalyzed Annulation Reactions

Palladium catalysis has revolutionized benzothiophene synthesis, offering convergent and highly flexible routes from simple starting materials.[5][6] Among these, the Larock-type annulation, which involves the reaction of an aryl sulfide with an internal alkyne, is particularly powerful for creating molecular complexity in a single step.

Mechanistic Rationale

The catalytic cycle for this transformation is a testament to the versatility of palladium. The key mechanistic insight is that C-S bond cleavage, often a challenging step, can be facilitated within the coordination sphere of the palladium catalyst.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl sulfide to a Pd(0) species, cleaving the C-S bond to form a Pd(II) intermediate.

-

Alkyne Insertion: The internal alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the Pd-Aryl bond. This step is often regioselective, with the larger alkyne substituent typically orienting away from the metal center.

-

Reductive Elimination: The final step is an intramolecular reductive elimination, which forms the new C-S bond of the thiophene ring and regenerates the active Pd(0) catalyst.

This cycle allows for the direct coupling of two readily available fragments, bypassing the need for pre-functionalized or halogenated substrates often required in classical methods.

Caption: Catalytic cycle for Pd-catalyzed benzothiophene synthesis.

Representative Protocol: Palladium-Catalyzed Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate[7]

This protocol describes an oxidative cyclization-alkoxycarbonylation sequence using a palladium iodide catalyst system.

-

In a pressure-resistant vial, combine the starting 2-(methylthio)phenylacetylene (1.0 equiv), PdI₂ (5 mol %), and KI (50 mol %).

-

Add the alcohol solvent (e.g., methanol) and an acid scavenger/promoter such as 2,6-dimethylpyridine.

-

Seal the vial and charge it with carbon monoxide (CO) gas (e.g., 20 atm), followed by air (O₂, 20 atm). Caution: Handle CO and pressurized systems in a well-ventilated fume hood with appropriate safety measures.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the gases.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired benzothiophene-3-carboxylic ester.

Data Presentation: Scope of Palladium-Catalyzed Synthesis[7]

The following table summarizes the scope of the palladium iodide-catalyzed oxidative carbonylation for synthesizing various benzothiophene-3-carboxylates.

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |

| 1 | Phenyl | H | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 80 |

| 2 | 4-Methylphenyl | H | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |

| 3 | 4-Bromophenyl | H | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |

| 4 | Thiophen-3-yl | H | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 |

| 5 | Cyclohex-1-en-1-yl | H | Methyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate | 79 |

| 6 | H | 5-Methyl | Methyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylate | 61 |

Green & Innovative Approach: Visible-Light-Promoted Radical Cyclization

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[2][7] This approach enables the formation of benzothiophenes under exceptionally mild conditions, often at room temperature, using light as a traceless reagent to initiate radical cascades. The reaction of diaryl disulfides with alkynes is a prime example of this innovative strategy.[3][8]

Mechanistic Rationale

This process is fundamentally different from the ionic pathways of electrophilic cyclization or the organometallic cycles of palladium catalysis. It operates through a radical-mediated mechanism initiated by a photocatalyst.

-

Photocatalyst Excitation: A photocatalyst (e.g., Eosin Y) absorbs visible light, promoting it to an excited state (PC*).

-

Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with the diaryl disulfide. The disulfide fragments upon reduction, cleaving the weak S-S bond to generate an arylthiyl radical (ArS•).

-

Radical Addition: The highly reactive arylthiyl radical adds across the C-C triple bond of the alkyne, generating a vinyl radical intermediate. This step dictates the regioselectivity of the reaction.

-

Intramolecular Cyclization: The vinyl radical attacks the pendant aromatic ring in a 5-endo-trig cyclization, forming a new C-C bond and a cyclohexadienyl-type radical.

-

Oxidation & Aromatization: The radical intermediate is oxidized by an oxidant (often atmospheric oxygen), and subsequent deprotonation restores aromaticity, yielding the final benzothiophene product and regenerating the ground-state photocatalyst.

The beauty of this method lies in its atom economy and the use of a renewable energy source, positioning it as a leading "green" chemistry approach.

Caption: Mechanism for visible-light-promoted benzothiophene synthesis.

Representative Protocol: Synthesis of Diethyl Benzo[b]thiophene-2,3-dicarboxylate[10]

-

To a 20 mL reaction tube, add diphenyl disulfide (1a, 0.5 mmol), diethyl acetylenedicarboxylate (2a, 0.25 mmol), and toluene (2.0 mL).

-

Stir the solution at room temperature under an air atmosphere.

-

Position the tube approximately 5 cm from a 24 W blue LED lamp and irradiate for 24 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 25/1) to give the product as a white solid (75 mg, 68% yield). The reaction can also be effectively promoted by sunlight.

Data Presentation: Scope of Visible-Light Synthesis[10]

The following table demonstrates the versatility of the visible-light-promoted cyclization with various substituted disulfides and alkynes.

| Entry | Disulfide Substituent (Ar) | Alkyne (R', R'') | Product | Yield (%) |

| 1 | H | COOEt, COOEt | Diethyl benzo[b]thiophene-2,3-dicarboxylate | 68 |

| 2 | 4-Me | COOEt, COOEt | Diethyl 5-methylbenzo[b]thiophene-2,3-dicarboxylate | 75 |

| 3 | 4-OMe | COOEt, COOEt | Diethyl 5-methoxybenzo[b]thiophene-2,3-dicarboxylate | 80 |

| 4 | 4-Cl | COOEt, COOEt | Diethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate | 72 |

| 5 | 4-Br | COOEt, COOEt | Diethyl 5-bromobenzo[b]thiophene-2,3-dicarboxylate | 70 |

| 6 | H | COPh, H | 2-Benzoylbenzo[b]thiophene | 71 |

Comparative Analysis and Conclusion

The choice of synthetic methodology for benzothiophene construction is dictated by factors such as desired substitution pattern, functional group tolerance, and availability of starting materials.

| Methodology | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

| Electrophilic Cyclization | o-Alkynylthioanisoles | Electrophiles (I₂, NBS) | Mild to moderate | Predictable regiochemistry, introduces useful 3-halo handle | Requires pre-functionalized substrates |

| Palladium-Catalyzed Annulation | Aryl sulfides, Alkynes | Pd catalyst, Ligands, Base/Oxidant | Often elevated temp. | Convergent, high functional group tolerance, builds complexity quickly | Catalyst cost, potential metal contamination |

| Visible-Light Radical Cyclization | Diaryl disulfides, Alkynes | Photocatalyst (e.g., Eosin Y), O₂ | Ambient temp., light | Extremely mild, "green," high atom economy, avoids transition metals | Limited to radical-tolerant substrates, can be slower |

References

- 1. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a key heterocyclic building block in pharmaceutical and materials science research. The described methodology is based on the well-established cyclization reaction between an ortho-dihalogenated benzaldehyde and ethyl thioglycolate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure reproducible and reliable results.

Introduction and Significance

This compound is a member of the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of this molecule, featuring a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position, makes it a versatile intermediate for further functionalization in the development of novel therapeutic agents and advanced organic materials.[2]

The synthesis of substituted benzothiophenes can be achieved through various strategies.[3] A robust and widely utilized method involves the intramolecular cyclization of a substituted benzene precursor. The protocol detailed herein employs a reaction between 2,6-dichlorobenzaldehyde and ethyl thioglycolate in the presence of a base, a method adapted from similar syntheses of halogenated benzothiophenes.[1] This approach is favored for its operational simplicity and the accessibility of its starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot sequence initiated by a nucleophilic aromatic substitution (SNAr), followed by an intramolecular condensation reaction.

-

Nucleophilic Aromatic Substitution: The reaction is initiated by the deprotonation of the thiol group of ethyl thioglycolate by a base, typically a tertiary amine like triethylamine (TEA). The resulting thiolate anion acts as a potent nucleophile. This nucleophile then attacks one of the chlorinated positions on the 2,6-dichlorobenzaldehyde ring. The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack.

-

Intramolecular Condensation & Cyclization: The intermediate formed then undergoes an intramolecular aldol-type condensation. The enolate, formed by deprotonation of the carbon alpha to the ester group, attacks the aldehyde carbonyl. Subsequent dehydration of the resulting alcohol leads to the formation of the stable, aromatic benzothiophene ring system.

This entire sequence is a powerful illustration of building heterocyclic complexity from relatively simple, commercially available starting materials.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Amount | Moles (mmol) | Equiv. |

| 2,6-Dichlorobenzaldehyde | 175.01 | 83-38-5 | 2.63 g | 15.0 | 1.0 |

| Ethyl thioglycolate | 120.17 | 623-51-8 | 2.0 mL (1.98 g) | 16.5 | 1.1 |

| Triethylamine (TEA) | 101.19 | 121-44-8 | 6.27 mL (4.55 g) | 45.0 | 3.0 |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 67-68-5 | 25 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | As needed | - | - |

| Hexane | 86.18 | 110-54-3 | As needed | - | - |

| Deionized Water | 18.02 | 7732-18-5 | ~1 L | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | As needed | - | - |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Glassware for extraction and recrystallization

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

-

2,6-Dichlorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.

-

Ethyl thioglycolate: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye damage. Has a strong, unpleasant odor.

-

Triethylamine (TEA): Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.

-

DMSO: Can cause skin irritation. It is readily absorbed through the skin and may carry other dissolved chemicals with it. Handle with care.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[4][5][6][7] An eyewash station and safety shower should be readily accessible.[5]

Step-by-Step Synthesis Procedure

Workflow for the Synthesis

References

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1207537-67-4 [smolecule.com]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

The Versatile Scaffold: Ethyl 4-Chloro-1-benzothiophene-2-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. Among the myriad of heterocyclic systems, the benzothiophene moiety has consistently emerged as a privileged structure, underpinning the development of numerous therapeutic agents.[1][2] This guide focuses on a particularly valuable building block, Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, and its multifaceted applications in medicinal chemistry. We will delve into the synthetic utility of this compound, providing detailed protocols for its derivatization and showcasing its role in the generation of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics.

The Benzothiophene Core: A Foundation for Pharmacological Activity

The benzothiophene ring system, an isostere of indole, is a recurring motif in a plethora of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for targeting a wide array of biological targets.[3] Derivatives of benzothiophene have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] The strategic functionalization of the benzothiophene core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological macromolecules.

This compound: A Gateway to Chemical Diversity

This compound serves as an exceptional starting material for the synthesis of diverse compound libraries. Its structure presents three key points for chemical modification: the chloro group at the 4-position, the ethyl carboxylate at the 2-position, and the aromatic backbone.

-

The 4-Chloro Position: This site is primed for nucleophilic aromatic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups, which can profoundly influence the biological activity of the resulting molecules.

-

The 2-Ethyl Carboxylate Group: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This provides a straightforward avenue for introducing further diversity and modulating properties such as solubility and hydrogen bonding capacity.

-

The Benzothiophene Ring: While less commonly modified in this specific scaffold, the benzene portion of the benzothiophene ring can also be functionalized through electrophilic aromatic substitution, offering additional opportunities for structural diversification.

The strategic combination of modifications at these positions allows for the exploration of a vast chemical space, significantly enhancing the probability of identifying novel drug candidates.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this compound lies in its amenability to a range of robust and well-established chemical transformations. Here, we provide detailed protocols for three fundamental reactions that unlock the synthetic potential of this scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of the 4-position of our scaffold.[6][7]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (buchwald-sphos) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (5 mL per mmol of starting material)

-

Water (1 mL per mmol of starting material)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-phenyl-1-benzothiophene-2-carboxylate.

-

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides.[7]

-

Base: Potassium carbonate is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step without causing unwanted side reactions.

-

Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[8][9] This reaction is instrumental in introducing nitrogen-containing functionalities at the 4-position of the benzothiophene scaffold.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

Xantphos (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene (5 mL per mmol of starting material)

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add anhydrous toluene, followed by this compound and morpholine.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Ethyl 4-(morpholino)-1-benzothiophene-2-carboxylate.

-

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides. The wide bite angle of Xantphos promotes the reductive elimination step.[8]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate in the Synthesis of Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. In this context, the benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate as a versatile starting material for the synthesis of innovative antimicrobial compounds. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols, and outline methods for evaluating the antimicrobial efficacy of the resulting derivatives.

The Benzothiophene Core: A Scaffold for Antimicrobial Innovation

Benzothiophene derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The inherent aromaticity and the presence of a sulfur atom contribute to the unique electronic and structural properties of the benzothiophene nucleus, allowing for diverse functionalization and interaction with biological targets. Research has shown that modifications at various positions of the benzothiophene ring can lead to compounds with significant antibacterial and antifungal properties.[1][2]

This compound: A Strategic Starting Material

This compound is a particularly valuable building block for several key reasons:

-

The Ester Functional Group: The ethyl ester at the 2-position is a versatile handle for a variety of chemical transformations. It can be readily converted into a carbohydrazide, which serves as a crucial intermediate for the synthesis of a wide array of heterocyclic systems and acylhydrazones known to possess antimicrobial activity.[3][4]

-

The Chloro Substituent: The chlorine atom at the 4-position influences the electronic properties of the benzothiophene ring system. This can have a profound impact on the biological activity of the final compound. Furthermore, the chloro group can potentially be a site for further synthetic modifications, such as nucleophilic aromatic substitution reactions, to create a diverse library of analogs for structure-activity relationship (SAR) studies.

-

The Benzothiophene Scaffold: As mentioned, the core benzothiophene structure is a well-established pharmacophore in antimicrobial drug discovery.[5]

Synthetic Pathways to Novel Antimicrobial Agents

The primary synthetic strategy detailed here focuses on the conversion of this compound into benzothiophene-2-carbohydrazide, followed by the synthesis of acylhydrazone derivatives. This class of compounds has shown significant promise, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[4]

Part 1: Synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide

The initial step involves the reaction of this compound with hydrazine hydrate. This is a classic and efficient method for converting an ester to a hydrazide.

Caption: Synthesis of the key carbohydrazide intermediate.

Protocol 1: Synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (10 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 4-chloro-1-benzothiophene-2-carbohydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

-

Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of side products.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction.

-

Ice-water Quench: Pouring the reaction mixture into ice water facilitates the precipitation of the solid product, which is typically less soluble in cold water.

Part 2: Synthesis of Antimicrobial Acylhydrazone Derivatives

The synthesized 4-chloro-1-benzothiophene-2-carbohydrazide is a versatile intermediate that can be reacted with a variety of aldehydes or ketones to form acylhydrazones. The choice of the aldehyde/ketone is critical as it introduces structural diversity that can significantly modulate the antimicrobial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Development of new benzo[b]thiophene amide-based antimicrobial agents - University of Wollongong - Figshare [ro.uow.edu.au]

Application Notes and Protocols for the Derivatization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate for Biological Screening

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Ethyl 4-chloro-1-benzothiophene-2-carboxylate is a versatile starting material for the synthesis of novel benzothiophene derivatives, offering multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and a workflow for subsequent biological screening. The methodologies are designed to be robust and reproducible, enabling researchers in drug discovery and development to generate libraries of novel compounds for identifying promising therapeutic leads.

Introduction: The Therapeutic Potential of Benzothiophenes

Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, is a cornerstone in the development of new therapeutic agents.[3][4] Its structural similarity to endogenous molecules and its ability to participate in various biological interactions have led to the discovery of numerous benzothiophene-based drugs, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[5] The derivatization of the benzothiophene core allows for the fine-tuning of its physicochemical properties and biological activity, making it a prime target for medicinal chemists.[6]

This compound serves as an excellent starting point for generating a diverse library of analogs. The key reactive handles on this molecule are:

-

The C4-Chloro Group: Amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

-

The C2-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

This guide will provide detailed protocols for the derivatization at these two key positions and outline a strategic approach to the biological screening of the resulting compound library.

Derivatization Strategies and Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choice of reagents and conditions.

Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[7] In the case of this compound, the chloro group at the C4 position can be coupled with various boronic acids to introduce new aryl or heteroaryl moieties.

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

Triphenylphosphine (PPh₃) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

-